Glycidol

Description

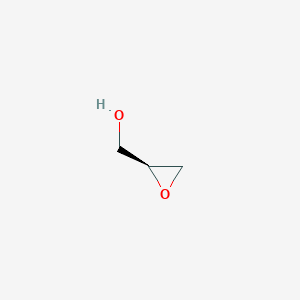

Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKINSOISVBQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25722-70-7 | |

| Record name | Polyglycidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020666 | |

| Record name | Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidol is an odorless clear colorless liquid. (NTP, 1992), Colorless, slightly viscous liquid; [HSDB], COLOURLESS SLIGHTLY VISCOUS LIQUID., Colorless, odorless liquid., Colorless liquid. | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

333 °F at 760 mmHg (with decomposition) (NTP, 1992), 167 °C decomposes; 66 °C at 2.5 mm Hg, 320 °F (decomposes), 320 °F (Decomposes) | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

162 °F (NTP, 1992), 162 °F, 73 °C (closed cup), 72 °C c.c. | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Soluble in water, alcohol, and ether, Miscible with water /1.0X10+6 mg/L/, Solubility in water: miscible, Miscible | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1143 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.143 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.12 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.15, 2.15 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.9 mmHg at 77 °F ; 2.5 mmHg at 151 °F (NTP, 1992), 5.59 [mmHg], VP: 0.9 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 120, 0.9 mmHg at 77 °F, (77 °F): 0.9 mmHg | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, slightly viscous liquid, Colorless liquid | |

CAS No. |

556-52-5, 57044-25-4, 60456-23-7 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057044254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060456237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-2,3-epoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S54CF1DV9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Propanol, 2,3-epoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UB42C1D8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-49 °F (NTP, 1992), -45 °C, -49 °F | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Introduction: The Duality of a Core Building Block

An In-depth Technical Guide to the Chemical Properties and Reactivity of Glycidol

Glycidol (2,3-epoxy-1-propanol) is a deceptively simple organic molecule that holds a pivotal position in modern chemical synthesis.[1] As the simplest compound containing both an epoxide and a primary alcohol functional group, it possesses a unique bifunctional character that makes it a highly reactive and versatile intermediate.[2][3] This inherent duality is the cornerstone of its utility, enabling its use as a precursor in the synthesis of a vast array of compounds, from pharmaceuticals and specialty polymers to surfactants and coatings.[4][5][6]

This guide offers a comprehensive exploration of glycidol's core chemical properties and complex reactivity. It is designed for researchers, scientists, and drug development professionals who seek to leverage this potent building block while navigating its significant handling and safety challenges. We will delve into the causality behind its reaction mechanisms, provide field-proven insights into its handling, and ground all claims in authoritative data.

Part 1: Fundamental Chemical and Physical Properties

Glycidol is a colorless, nearly odorless, and slightly viscous liquid.[1][2] Its miscibility with water and many organic solvents stems from the hydrophilic hydroxyl group, while the strained three-membered epoxide ring is the source of its high reactivity.[2][7]

Data Presentation: Physical & Thermochemical Properties

The following table summarizes the key quantitative properties of glycidol, providing a foundational dataset for experimental design and process modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆O₂ | [1] |

| Molar Mass | 74.08 g/mol | [1][2] |

| Appearance | Colorless, slightly viscous liquid | [1][8] |

| Density (20°C) | 1.115 g/cm³ | [2] |

| Boiling Point | 161-167°C (decomposes at 760 mmHg) 67-69°C (at 20 mmHg) 57-59°C (at 10 mmHg) | [1][2][7] |

| Melting Point | -54°C | [1][2] |

| Flash Point | 66-72°C (151-162°F) | [1][9][10] |

| Vapor Pressure (25°C) | 0.9 mmHg | [1][9] |

| Water Solubility | Miscible in all proportions | [2][7] |

| Refractive Index (20°C) | 1.4311 | [2] |

| logP (Octanol/Water) | -0.95 | [8][11] |

Solubility Profile: Glycidol is highly soluble and miscible with water, lower alcohols, ketones, esters, and various aromatic and chlorinated solvents.[2] However, it dissolves poorly in aliphatic hydrocarbons.[2]

Part 2: The Core of Glycidol: Chemical Reactivity

The reactivity of glycidol is dominated by the chemistry of its two functional groups: the strained epoxide ring and the nucleophilic hydroxyl group. Reactions can be directed to one site, or both can be involved, leading to a wide spectrum of possible products.

Reactions of the Epoxide Ring: A Gateway to Functionalization

The high ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, a process that is readily catalyzed by both acids and bases.[2] This ring-opening reaction is the most common and synthetically useful transformation of glycidol.

Mechanism & Causality: In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a more potent electrophilic site and weakening the C-O bonds. The nucleophile then attacks one of the two ring carbons. This mechanism often results in a loss of regioselectivity, as the attack can occur at both the more substituted (C2) and less substituted (C3) carbon atoms, leading to a mixture of 1,3- and 2,3-dihydroxypropylene derivatives.[2]

Caption: Acid-Catalyzed Epoxide Ring-Opening of Glycidol.

Mechanism & Causality: Under basic or neutral conditions, the reaction proceeds via a direct Sₙ2 attack of the nucleophile on one of the epoxide carbons. Steric hindrance is the dominant controlling factor, so the nucleophile preferentially attacks the less-substituted terminal carbon (C3). This results in a much higher degree of regioselectivity, yielding predominantly 2,3-dihydroxypropylene derivatives.[2] This selectivity is a critical tool for synthetic chemists aiming for a specific isomer.

Caption: Base-Catalyzed Epoxide Ring-Opening of Glycidol.

Common Nucleophilic Reactions:

-

Hydrolysis: Reaction with excess water yields glycerol with nearly 100% efficiency.[2]

-

Alcohols: Forms mono-alkyl ethers of glycerol, which are used in the varnish industry.[2]

-

Fatty Acids: Creates glycerin monoesters, widely used as emulsifiers and food additives.[2]

-

Phosphates: Reaction with acid phosphate produces glycerol-1-monophosphate, an emulsifier precursor.[2]

Polymerization: Formation of Polyglycerols

Glycidol's bifunctionality allows it to undergo polymerization, even during storage at room temperature.[2] The hydroxyl group of one molecule can act as a nucleophile to open the epoxide ring of another, leading to the formation of polyglycerol.[2] This process typically results in highly branched, dendritic polymers because the hydroxyl groups along the growing polymer chain can also initiate new chains.[12][13]

The synthesis of linear polyglycerol, a valuable alternative to PEG in biomedical applications, requires a protection strategy where the hydroxyl group is blocked prior to polymerization and later deprotected.[12][13]

Caption: Conceptual Workflow for Glycidol Polymerization.

Reactions of the Hydroxyl Group

The hydroxyl group can react independently if the epoxide ring is preserved. This typically occurs with reagents that do not have an active hydrogen and will not initiate ring-opening, such as:

-

Acid Halides & Anhydrides: Forms glycidyl esters. For example, reaction with acetic anhydride can produce glycidyl acetate.[2]

-

Isocyanates: Yields glycidyl carbamates (urethanes), which are commercially important.[1][11]

Part 3: Industrial Significance and Applications

Glycidol is a key industrial intermediate produced primarily through the epoxidation of allyl alcohol.[1][7] Its applications are extensive and leverage its unique reactivity.

-

Polymer Science: It serves as a reactive diluent in epoxy resins to modify viscosity and improve performance, a stabilizer for natural oils and vinyl polymers, and the primary monomer for producing polyglycerols.[6][11][14]

-

Pharmaceuticals: It is a crucial chiral building block in the synthesis of a wide range of APIs, including cardiac drugs (beta-blockers) and antiviral agents.[3][4][5]

-

Fine Chemicals: Used to produce glycerol, glycidyl ethers, esters, and amines.[3][11] It is also a precursor to surfactants, dye-leveling agents, and demulsifiers.[2][4]

Part 4: Critical Safety, Handling, and Storage Protocols

The high reactivity of glycidol is matched by its significant biological hazard. Strict adherence to safety protocols is not merely recommended; it is mandatory.

Toxicology and Carcinogenicity

-

Classification: Glycidol is listed as a Group 2A agent by the IARC, meaning it is "probably carcinogenic to humans".[1] The U.S. National Toxicology Program reasonably anticipates it to be a human carcinogen based on sufficient evidence from animal studies.[15]

-

Health Hazards: It is a potent irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[1][9] Exposure can lead to central nervous system depression.[1] It is also suspected of causing genetic defects.[16]

Stability and Storage

Glycidol is unstable and highly sensitive.

-

Decomposition: It decomposes upon heating and may darken upon storage.[7][17] It is sensitive to light and moisture.[9][17]

-

Polymerization: Can polymerize during storage, especially above room temperature. This can be inhibited by dissolving it in solvents like toluene or chlorohydrocarbons.[2][17]

-

Incompatibilities: It can undergo explosive decomposition in the presence of strong acids, strong bases, certain metal salts (e.g., aluminum chloride, iron(III) chloride), and metals like copper or zinc.[9][17] It is also incompatible with strong oxidizers.[9]

-

Recommended Storage: Keep containers tightly closed under an inert atmosphere and store under refrigeration (2-8°C).[4][8][9]

Experimental Protocol: Safe Handling Workflow

This protocol outlines the minimum requirements for safely handling glycidol in a research environment.

-

Preparation & Engineering Controls:

-

Step 1.1: Before handling, review the Safety Data Sheet (SDS) thoroughly.[16][18]

-

Step 1.2: Ensure all work is conducted within a certified chemical fume hood to control airborne concentrations.[19]

-

Step 1.3: Designate a specific area for glycidol work and ensure an emergency eyewash station and safety shower are immediately accessible.

-

-

Personal Protective Equipment (PPE):

-

Step 2.1: Wear appropriate chemical-resistant gloves (inspect for integrity before use).[16][18]

-

Step 2.2: Use tightly fitting safety goggles and a face shield if splashing is possible.[18][19]

-

Step 2.3: Wear a lab coat and protective clothing to prevent any skin contact.[19]

-

Step 2.4: Use a NIOSH-approved respirator if there is any risk of exceeding exposure limits.[10][16]

-

-

Handling & Dispensing:

-

Step 3.1: Ground all equipment to prevent static discharge.

-

Step 3.2: Open containers and transfer the chemical slowly and carefully to avoid splashing or creating aerosols.

-

Step 3.3: Keep containers tightly sealed when not in use.

-

-

Spill & Emergency Response:

-

Step 4.1 (Small Spill): Use an absorbent, inert material (e.g., vermiculite, sand) to contain the spill.[19] Do not use combustible materials.

-

Step 4.2: Scoop the absorbed material into a sealable, properly labeled container for hazardous waste disposal.[9][19]

-

Step 4.3 (Skin/Eye Contact): Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][19] Seek immediate medical attention.

-

Step 4.4 (Inhalation): Move the individual to fresh air immediately and seek medical attention.[19]

-

-

Waste Disposal:

Part 5: Analytical Methods for Detection

The detection and quantification of glycidol are critical for quality control and safety monitoring.

-

Workplace Air Monitoring: Glycidol in the air can be adsorbed onto charcoal, desorbed with a solvent like tetrahydrofuran, and analyzed by gas chromatography with flame ionization detection (GC-FID).[11]

-

Analysis in Food Matrices: In edible oils, glycidol is often present as glycidyl fatty acid esters (GEs). Analytical approaches include:

Conclusion

Glycidol is a quintessential example of a high-utility, high-hazard chemical intermediate. Its bifunctional nature provides a powerful and versatile platform for chemical synthesis, enabling the creation of complex molecules and advanced materials. However, this same reactivity necessitates a profound respect for its instability and toxicity. For the informed researcher, a comprehensive understanding of its reaction mechanisms, particularly the regioselectivity of its epoxide ring-opening, is key to unlocking its synthetic potential. This knowledge, combined with an unwavering commitment to rigorous safety and handling protocols, allows the scientific community to harness the power of glycidol responsibly and effectively.

References

- Significance and use of glycidol. Biblioteka Nauki.

- Glycidol. Wikipedia.

- GLYCIDOL. CAMEO Chemicals - NOAA.

- Glycidol | 556-52-5. ChemicalBook.

- In focus: Glycidol. ExSyn Corp. (2021-06-07).

- Glycidol. American Chemical Society. (2019-09-16).

- Toxicology and carcinogenesis study of glycidol (CAS No. 556-52-5) in genetically modified haploinsufficient p16(Ink4a)/p19(Arf) mice (gavage study). PubMed.

- Glycidol - Intermediate - Listed in California Prop 65. Actylis.

- Cu(triNHC)-catalyzed polymerization of glycidol to produce ultralow-branched polyglycerol. RSC Publishing. (2023-08-11).

- Glycidol - Some Industrial Chemicals. NCBI Bookshelf.

- Polyglycidol, Its Derivatives, and Polyglycidol-Containing Copolymers—Synthesis and Medical Applic

- Material Safety D

- Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles: A compar

- Exploring the Applications of Glycidol in Surface Co

- A new analytical method for the quantification of glycidol f

- Glycidol | C3H6O2 | CID 11164. PubChem - NIH.

- glycidol (CAS 556-52-5) Properties | Density, Cp, Viscosity. Chemcasts.

- Glycidol - 15th Report on Carcinogens. NCBI Bookshelf. (2021-12-21).

- Glycidol. Blue Bear Chemicals.

- GLYCIDOL(2,3-EPOXY-1-PROPANOL).

- Polyglycidol - how is it synthesized and what is it used for? | Request PDF.

- A New Analytical Method for the Quantification of Glycidol Fatty Acid Esters in Edible Oils. J-Stage.

- Synthesis of Linear High Molar Mass Glycidol-Based Polymers by Monomer-Activated Anionic Polymerization | Macromolecules.

- GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022).

- MSDS of Glycidol. Capot Chemical. (2022-01-21).

- S (-)

- Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils by Sample Pretreatment with the Combination of Lipase Hydrolysis and Modified QuEChERS for GC-MS Analysis. Journal of Food and Drug Analysis.

- Glycidol - Safety D

- A New Analytical Method for the Quantification of Glycidol Fatty Acid Esters in Edible Oils. (2025-08-06).

- glycidol.

- glycidyl esters. WHO | JECFA.

- SAFETY D

Sources

- 1. Glycidol - Wikipedia [en.wikipedia.org]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. Actylis - Glycidol - Intermediate - Listed in California Prop 65 [solutions.actylis.com]

- 4. exsyncorp.com [exsyncorp.com]

- 5. Toxicology and carcinogenesis study of glycidol (CAS No. 556-52-5) in genetically modified haploinsufficient p16(Ink4a)/p19(Arf) mice (gavage study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bluebearchemicals.com [bluebearchemicals.com]

- 7. acs.org [acs.org]

- 8. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GLYCIDOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Glycidol - Safety Data Sheet [chemicalbook.com]

- 11. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Polyglycidol, Its Derivatives, and Polyglycidol-Containing Copolymers—Synthesis and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. Glycidol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. capotchem.com [capotchem.com]

- 17. Glycidol | 556-52-5 [chemicalbook.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. A new analytical method for the quantification of glycidol fatty acid esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mjas.analis.com.my [mjas.analis.com.my]

- 23. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]

The Alchemist's Accord: A Technical Guide to the Greener Synthesis of Glycidol from Glycerol

Foreword: The Imperative for Greener Glycidol

Glycidol (2,3-epoxy-1-propanol), a chiral epoxide, stands as a cornerstone in the synthesis of a multitude of fine chemicals and pharmaceuticals.[1] Its utility as a precursor for beta-blockers, antiviral agents, and specialty polymers underscores its industrial significance. However, traditional synthetic routes to glycidol are often fraught with environmental and economic drawbacks, relying on petroleum-based feedstocks and harsh reaction conditions. The burgeoning biodiesel industry has inadvertently presented a unique opportunity in the form of a massive surplus of its primary byproduct: glycerol.[1][2] This glut has driven the price of glycerol down, making it an attractive and sustainable feedstock for the production of value-added chemicals.[1] This guide provides an in-depth exploration of the greener synthetic pathways that are transforming crude glycerol from a burdensome byproduct into a valuable precursor for glycidol, aligning chemical manufacturing with the principles of sustainability.

I. The Paradigm Shift: From Waste to Value

The valorization of glycerol is a critical endeavor in the development of a circular bio-economy. Directing this triol towards the synthesis of glycidol not only mitigates the environmental burden of glycerol waste but also offers a more sustainable and potentially cost-effective alternative to conventional production methods. This guide will navigate the core greener methodologies that are at the forefront of this transformation.

II. One-Pot Synthesis: The Transesterification Route with Dimethyl Carbonate

A highly promising and atom-economical approach to glycidol synthesis is the one-pot reaction of glycerol with dimethyl carbonate (DMC).[1][3] This method circumvents the need for isolating intermediates, thereby reducing process steps and waste generation. The reaction typically proceeds via the formation of glycerol carbonate as an intermediate, which then undergoes in-situ decarboxylation to yield glycidol.

The Catalytic Heart of the Matter: Heterogeneous Catalysts

The success of the one-pot synthesis hinges on the development of robust and recyclable heterogeneous catalysts. These solid catalysts are easily separated from the reaction mixture, minimizing product contamination and allowing for continuous operation. A variety of solid base catalysts have been investigated, with promising results.[1]

One notable example is the use of KNO₃/Al₂O₃ nanoparticles as a solid base catalyst.[1][3] In this system, the interaction between potassium nitrate and alumina upon calcination leads to the formation of active K₂O sites, which are crucial for the catalytic activity.[1][3] This catalyst has demonstrated high glycerol conversion and glycidol yield under moderate reaction conditions.[1][3]

Reaction Mechanism: A Stepwise Look

The proposed mechanism for the one-pot synthesis of glycidol from glycerol and DMC using a solid base catalyst involves two key stages:

-

Transesterification: Glycerol reacts with DMC to form glycerol carbonate and methanol.

-

Decarboxylation: The intermediate glycerol carbonate undergoes decarboxylation to yield the final product, glycidol.

Caption: One-pot synthesis of glycidol from glycerol and DMC.

Quantitative Data Summary

| Catalyst | Glycerol Conversion (%) | Glycidol Yield (%) | Glycidol Selectivity (%) | Reaction Conditions | Reference |

| KNO₃/Al₂O₃ | 95 | 64 | 67 | 70°C, 2h, 1 atm | [1][3] |

| NaAlO₂ | 94.7 | - | 80.7 | - | [1] |

| 30% KF/sepiolite | 99 | 82.3 | - | - | [1] |

Experimental Protocol: Synthesis of KNO₃/Al₂O₃ Nanoparticle Catalyst

Objective: To prepare a solid base catalyst for the one-pot synthesis of glycidol.

Materials:

-

Potassium nitrate (KNO₃)

-

Activated aluminum oxide (Al₂O₃)

-

Distilled water

Procedure:

-

Impregnation: An aqueous solution of KNO₃ is prepared. Activated Al₂O₃ powder is added to the solution.[3]

-

Aging: The mixture is stirred and then left to stand for 24 hours at ambient temperature to ensure uniform impregnation of the support.[3]

-

Drying: The impregnated solid is dried in an oven at 100°C for 3 hours to remove water.[3]

-

Grinding and Sieving: The dried solid is ground into a fine powder and sieved.[3]

-

Calcination: The powder is calcined in a muffle furnace at a specific temperature (e.g., 800°C) for several hours (e.g., 5 hours) to activate the catalyst.[3] The final catalyst is denoted as KNO₃/Al₂O₃.

Characterization: The prepared catalyst should be characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and temperature-programmed desorption of CO₂ (CO₂-TPD) to determine its structural, morphological, and basic properties.[1][3]

Caption: Workflow for the synthesis of a KNO₃/Al₂O₃ catalyst.

III. The Two-Step Pathway: The Glycerol Carbonate Intermediate

An alternative and widely studied greener route to glycidol is a two-step process involving the initial synthesis of glycerol carbonate, followed by its decarboxylation.[4]

Step 1: Synthesis of Glycerol Carbonate

Glycerol carbonate can be synthesized from glycerol through several green routes, most notably by reaction with carbon dioxide (CO₂) or dimethyl carbonate (DMC).[5][6]

-

From Glycerol and CO₂: This route is highly attractive as it utilizes a greenhouse gas as a C1 building block. The reaction is typically carried out in the presence of a catalyst and a dehydrating agent.[5]

-

From Glycerol and DMC: As discussed in the one-pot synthesis, the transesterification of glycerol with DMC yields glycerol carbonate. This reaction can be optimized for the selective production of the carbonate intermediate.[6]

Step 2: Decarboxylation of Glycerol Carbonate to Glycidol

The isolated glycerol carbonate is then subjected to decarboxylation to produce glycidol. This step can be achieved through various methods, including thermal decomposition or catalytic processes. The use of catalysts can significantly lower the required temperature and improve the selectivity towards glycidol.

Caption: Two-step synthesis of glycidol via a glycerol carbonate intermediate.

IV. Direct Gas-Phase Conversion: A Continuous Approach

For large-scale industrial production, continuous processes offer significant advantages over batch reactions in terms of efficiency, safety, and cost. The direct gas-phase conversion of glycerol to glycidol in a fixed-bed continuous flow reactor represents a significant advancement in this direction.

This method typically employs heterogeneous catalysts, such as alkali metal-promoted aluminosilicate zeolites. The reaction is carried out at elevated temperatures (250-450 °C) and atmospheric pressure. The key advantages of this process include its one-step nature, the use of a cheap and readily available catalyst, and the elimination of solvents.

V. Process Intensification: The Role of Microwave and Ultrasound

Process intensification techniques are being increasingly explored to enhance the efficiency and sustainability of chemical transformations. In the context of glycidol synthesis from glycerol, microwave irradiation and ultrasound have shown considerable promise, particularly in the synthesis of the glycerol carbonate intermediate.[6][7][8][9][10][11]

-

Microwave-Assisted Synthesis: Microwave heating can lead to a significant reduction in reaction times and energy consumption compared to conventional heating methods.[10] The selective and rapid heating of the reactants and catalyst can enhance reaction rates and, in some cases, improve product yields.[10]

-

Ultrasound-Assisted Synthesis: Sonication can improve mass transfer in heterogeneous reaction systems, which is particularly beneficial for the transesterification of the often immiscible glycerol and DMC.[6] This can lead to higher reaction rates and overcome mass transfer limitations.

VI. Continuous-Flow Synthesis: The Future of Greener Production

Recent developments have highlighted the potential of continuous-flow microreactor technology for the synthesis of glycidol from glycerol. This approach offers several advantages over traditional batch processes, including:

-

Enhanced Safety: The small reaction volumes and excellent heat transfer in microreactors allow for the safe handling of hazardous reagents and exothermic reactions.

-

Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivities.

-

Scalability: Scaling up production is more straightforward with continuous-flow systems by numbering up the microreactors.

A recent study demonstrated a continuous-flow process for the valorization of glycerol to glycidol using hydrochloric acid and acetic acid. This method, while using conventional reagents, showcases how the principles of flow chemistry can be applied to create a safer, more efficient, and ultimately greener process.

VII. Comparative Analysis of Greener Synthetic Routes

| Synthesis Route | Key Advantages | Key Challenges |

| One-Pot Synthesis (Glycerol + DMC) | - Atom economical- Reduced process steps- Catalyst recyclability | - Catalyst deactivation- Optimization of reaction conditions for both steps |

| Two-Step (via Glycerol Carbonate) | - Well-established and versatile- Potential for high purity glycidol | - Requires isolation of intermediate- Two separate process steps |

| Direct Gas-Phase Conversion | - Continuous process- Solvent-free- One-step synthesis | - High reaction temperatures- Catalyst stability at high temperatures |

| Continuous-Flow Synthesis | - Enhanced safety and control- Improved efficiency and scalability | - Initial setup cost- Potential for channel clogging |

VIII. Conclusion and Future Outlook

The transition from a petroleum-based to a bio-based economy necessitates the development of innovative and sustainable chemical processes. The synthesis of glycidol from glycerol is a prime example of how a low-value byproduct can be transformed into a high-value chemical through the application of green chemistry principles. The methodologies outlined in this guide, from one-pot catalytic systems to continuous-flow processes, represent significant strides towards a more sustainable chemical industry.

Future research should focus on the development of even more active, selective, and durable catalysts, particularly those derived from abundant and non-toxic materials. Further exploration of process intensification techniques and the integration of renewable energy sources will also be crucial in minimizing the environmental footprint of glycidol production. The continued innovation in this field will not only add value to the biodiesel industry but also pave the way for a greener and more circular chemical economy.

References

-

Nanocatalyst-Assisted Facile One-Pot Synthesis of Glycidol from Glycerol and Dimethyl Carbonate - PMC. (n.d.). PubMed Central. [Link]

-

Nanocatalyst-Assisted Facile One-Pot Synthesis of Glycidol from Glycerol and Dimethyl Carbonate | ACS Omega. (2022, August 29). ACS Publications. [Link]

-

The Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide over Supported CuO-Based Nanoparticle Catalyst - MDPI. (n.d.). MDPI. [Link]

-

Catalytic conversion of glycerol to glycidol. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Sustainable upgrading of glycerol into glycidol and its derivatives under continuous-flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01565G. (2024, May 23). Royal Society of Chemistry. [Link]

- CN103214402A - Method for directly preparing glycidol from glycerol - Google Patents. (n.d.).

- KR101602428B1 - Method for preparing glycidol through successive catalytic reaction - Google Patents. (n.d.).

-

One-step synthesis of glycidol from glycerol. (n.d.). Kemijski inštitut. [Link]

-

Sustainable Upgrading of Glycerol into Glycidol and Its Derivatives Under Continuous-Flow Conditions. (2025, August 6). ResearchGate. [Link]

-

Retracted Article: One-pot synthesis of glycidol from glycerol and dimethyl carbonate over a highly efficient and easily available solid catalyst NaAlO2 - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

Sustainable upgrading of glycerol into glycidol and its derivatives under continuous-flow conditions - Green Chemistry (RSC Publishing). (2024, May 23). Royal Society of Chemistry. [Link]

-

New concepts for process intensification in the conversion of glycerol carbonate to glycidol | Request PDF. (2025, August 5). ResearchGate. [Link]

-

Process and Energy Intensification of Glycerol Carbonate Production from Glycerol and Dimethyl Carbonate in the Presence of Eggshell-Derived CaO Heterogeneous Catalyst - MDPI. (n.d.). MDPI. [Link]

-

Heterogeneous Catalysts for Glycerol Biorefineries: Hydrogenolysis to 1,2-Propylene Glycol. (n.d.). MDPI. [Link]

-

(PDF) SYNTHESIS OF GLYCERYL CARBONATE VIA MICROWAVE IRRADIATION. (2025, August 7). ResearchGate. [Link]

-

(PDF) Process and Energy Intensification of Glycerol Carbonate Production from Glycerol and Dimethyl Carbonate in the Presence of Eggshell-Derived CaO Heterogeneous Catalyst. (2025, October 15). ResearchGate. [Link]

-

The Potential of Microwave Technology for Glycerol Transformation: A Comprehensive Review - MDPI. (n.d.). MDPI. [Link]

-

Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review - MDPI. (n.d.). MDPI. [Link]

Sources

- 1. Nanocatalyst-Assisted Facile One-Pot Synthesis of Glycidol from Glycerol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. KR101602428B1 - Method for preparing glycidol through successive catalytic reaction - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Potential of Microwave Technology for Glycerol Transformation: A Comprehensive Review [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Glycidol-Induced Genotoxicity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidol, a simple epoxide alcohol, is a compound of significant toxicological concern due to its classification as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] Its presence as a contaminant in processed foods, particularly refined vegetable oils, and its use as an industrial intermediate, necessitates a thorough understanding of its genotoxic mechanisms.[3][4] This guide provides a comprehensive technical overview of the core mechanisms underlying glycidol-induced genotoxicity. We will explore its metabolic activation, the chemistry of DNA adduct formation, the resulting spectrum of genetic damage, cellular repair responses, and the standard methodologies employed to assess its genotoxic potential. This document is intended to serve as a foundational resource for professionals engaged in toxicology, drug development, and food safety assessment.

Introduction to Glycidol

Glycidol (2,3-epoxy-1-propanol) is a colorless, viscous liquid that is miscible with water and various organic solvents.[5][6] Industrially, it serves as a stabilizer in vinyl polymers, an intermediate in the synthesis of various chemicals including glycerol and pharmaceuticals, and as a dye-leveling agent.[5][7] However, a primary route of human exposure is unintentional, through the consumption of foods containing glycidyl fatty acid esters (GEs). These esters form during the high-temperature refining of vegetable oils and are hydrolyzed in the gastrointestinal tract to release free glycidol.[8][9][10]

The core of glycidol's toxicity lies in its strained three-membered epoxide ring. This functional group makes glycidol an electrophilic, direct-acting alkylating agent, capable of reacting with cellular nucleophiles, most critically with DNA.[1][2] This reactivity is the initiating event in its cascade of genotoxic effects, which underpins its carcinogenicity.[5][6] Animal studies have demonstrated that oral exposure to glycidol induces tumors at multiple sites in rats and mice, providing sufficient evidence for its classification as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP) and "probably carcinogenic to humans" by IARC.[5][6][11][12]

Metabolic Fate and Activation

Unlike many procarcinogens that require enzymatic conversion to become reactive, glycidol is a direct-acting genotoxin.[2] Its epoxide ring is inherently reactive and does not require metabolic activation to alkylate DNA. However, metabolic processes do influence its detoxification and distribution. The primary metabolic pathways for glycidol include:

-

Hydrolysis: The epoxide ring can be hydrolyzed to form glycerol, a benign endogenous substance. This reaction can occur enzymatically, catalyzed by epoxide hydrolases, or non-enzymatically.[7]

-

Glutathione Conjugation: Glycidol is readily conjugated with glutathione (GSH), a major cellular antioxidant, in a reaction catalyzed by glutathione S-transferases (GSTs). This is a principal detoxification pathway, leading to the formation of mercapturic acid derivatives that are excreted.[7]

While these pathways primarily serve to detoxify glycidol, the balance between detoxification and DNA adduction is crucial in determining the ultimate genotoxic outcome.

Molecular Mechanism of Genotoxicity: DNA Adduct Formation

The central mechanism of glycidol's genotoxicity is its covalent binding to DNA, forming DNA adducts. As a potent electrophile, the carbon atoms of the epoxide ring are susceptible to nucleophilic attack by the nitrogen and oxygen atoms in DNA bases.

Chemistry of Adduction

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic centers in DNA, such as the N7 position of guanine and the N3 position of adenine, attack one of the electrophilic carbons of the epoxide ring, leading to ring-opening and the formation of a stable covalent bond.

Major DNA Adducts